molecular formula C4H10N2O2 B14408967 N,N-Dimethyl-2-nitroethan-1-amine CAS No. 82781-92-8

N,N-Dimethyl-2-nitroethan-1-amine

Cat. No.: B14408967
CAS No.: 82781-92-8
M. Wt: 118.13 g/mol
InChI Key: QPESKEUNHNMMOF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-nitroethan-1-amine: is an organic compound that belongs to the class of nitroamines It is characterized by the presence of a nitro group (-NO2) attached to an ethanamine backbone, with two methyl groups (-CH3) bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-nitroethan-1-amine typically involves the nitration of N,N-dimethylethanamine. One common method is the reaction of N,N-dimethylethanamine with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitroamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-nitroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation reactions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N,N-dimethylethanamine.

    Substitution: Formation of various substituted ethanamine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-nitroethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-nitroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

    N,N-Dimethylethanamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N,N-Dimethyl-2-nitropropane-1-amine: Similar structure but with an additional carbon atom in the backbone, leading to different chemical properties.

    N-Methyl-2-nitroethan-1-amine:

Uniqueness: N,N-Dimethyl-2-nitroethan-1-amine is unique due to the presence of both the nitro group and two methyl groups on the nitrogen atom. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

82781-92-8

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

N,N-dimethyl-2-nitroethanamine

InChI

InChI=1S/C4H10N2O2/c1-5(2)3-4-6(7)8/h3-4H2,1-2H3

InChI Key

QPESKEUNHNMMOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC[N+](=O)[O-]

Origin of Product

United States

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